molecular formula C17H19FN2 B8076222 1-((3-Fluoro-[1,1'-biphenyl]-4-yl)methyl)piperazine

1-((3-Fluoro-[1,1'-biphenyl]-4-yl)methyl)piperazine

Cat. No.: B8076222
M. Wt: 270.34 g/mol
InChI Key: PHHXVBCUZAGCPL-UHFFFAOYSA-N
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Description

1-((3-Fluoro-[1,1'-biphenyl]-4-yl)methyl)piperazine is a piperazine derivative featuring a biphenyl core substituted with a fluorine atom at the 3-position of the distal phenyl ring. The methylene bridge links the biphenyl moiety to the piperazine nitrogen, creating a conformationally flexible structure. This compound is of interest in medicinal chemistry due to the pharmacological relevance of piperazine-containing molecules, particularly in targeting central nervous system (CNS) receptors, enzymes, and protein-protein interactions .

Properties

IUPAC Name

1-[(2-fluoro-4-phenylphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2/c18-17-12-15(14-4-2-1-3-5-14)6-7-16(17)13-20-10-8-19-9-11-20/h1-7,12,19H,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHXVBCUZAGCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(C=C(C=C2)C3=CC=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biphenyl Core Formation

A 3-fluorophenylboronic acid is coupled with a 4-bromo-substituted benzaldehyde derivative. For example, 4-bromobenzaldehyde reacts with 3-fluorophenylboronic acid in the presence of Pd(PPh₃)₄, a base (e.g., Na₂CO₃), and a solvent system (dioxane/water) at 80–100°C for 12–24 hours. This yields 3-fluoro-[1,1'-biphenyl]-4-carbaldehyde, a key intermediate.

Reaction Conditions Table

StepReagents/CatalystsTemperatureTimeYield
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃80°C18 h85%
Aldehyde IsolationColumn ChromatographyRT90%

Piperazine Incorporation via Reductive Amination

The aldehyde intermediate undergoes reductive amination with piperazine. To prevent over-alkylation, a mono-BOC-protected piperazine is employed. The reaction proceeds in methanol with sodium cyanoborohydride (NaBH₃CN) and acetic acid at room temperature for 12 hours, followed by BOC deprotection using trifluoroacetic acid (TFA).

Key Data

  • Reductive Amination Yield: 78%

  • Deprotection Yield: 95%

  • Overall Yield: 66%

Reductive Amination Method

This one-pot strategy bypasses intermediate isolation by combining biphenyl formation and piperazine incorporation. Starting from 3-fluoro-4-bromophenylacetaldehyde, a Suzuki coupling with phenylboronic acid generates the biphenyl aldehyde, which is immediately subjected to reductive amination.

Advantages

  • Fewer purification steps.

  • Higher throughput for scale-up.

Limitations

  • Requires stringent control of reaction conditions to avoid byproducts.

Nucleophilic Substitution Alternatives

While less common, nucleophilic substitution offers a route to introduce the piperazine group post-biphenyl assembly. For instance, 3-fluoro-4'-(bromomethyl)biphenyl reacts with piperazine in dimethylformamide (DMF) using potassium carbonate as a base at 120°C for 18 hours.

Reaction Parameters

  • Solvent: DMF

  • Base: K₂CO₃

  • Temperature: 120°C

  • Yield: 70%

Comparative Analysis of Methods

Efficiency and Scalability

  • Suzuki-Reductive Amination : Highest overall yield (66%) but requires multiple steps.

  • Nucleophilic Substitution : Simpler workflow but lower yield due to competing elimination.

Cost and Practicality

  • Palladium catalysts in Suzuki coupling increase costs, whereas nucleophilic substitution uses cheaper reagents.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Fluoro-[1,1’-biphenyl]-4-yl)methyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced biphenyl derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced biphenyl derivatives.

    Substitution: N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of piperazine compounds exhibit antidepressant-like effects. The incorporation of the fluoro-biphenyl group may enhance the binding affinity to serotonin receptors, which are crucial in mood regulation. Studies have shown that modifications in the piperazine structure can lead to improved efficacy in treating depression and anxiety disorders .

Antipsychotic Properties

The compound has been evaluated for its potential antipsychotic effects. Piperazine derivatives are known to interact with dopamine receptors, which are implicated in psychotic disorders such as schizophrenia. Preliminary studies suggest that 1-((3-Fluoro-[1,1'-biphenyl]-4-yl)methyl)piperazine may exhibit favorable pharmacokinetic properties, potentially leading to reduced side effects compared to traditional antipsychotics .

Anticancer Activity

Recent investigations have explored the anticancer potential of piperazine derivatives. The ability of this compound to inhibit tumor cell proliferation has been documented in vitro. Its mechanism may involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is vital for optimizing its pharmacological properties. Key findings include:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and metabolic stability, which may improve bioavailability.
  • Biphenyl Moiety : This structural feature is associated with increased receptor binding affinity, particularly at serotonin and dopamine receptors.
  • Piperazine Ring : Modifications on the piperazine nitrogen can lead to varied pharmacological profiles, influencing both efficacy and safety .

Case Study 1: Antidepressant Efficacy

In a clinical trial involving patients with major depressive disorder, a modified version of the compound demonstrated significant improvements in depression scores compared to placebo. The study highlighted the importance of the biphenyl group in enhancing receptor affinity .

Case Study 2: Antipsychotic Development

A comparative study assessed various piperazine derivatives for their antipsychotic potential. This compound showed promising results in reducing psychotic symptoms in animal models while exhibiting a favorable side effect profile compared to existing treatments .

Mechanism of Action

The mechanism by which 1-((3-Fluoro-[1,1’-biphenyl]-4-yl)methyl)piperazine exerts its effects involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The biphenyl moiety may facilitate binding to hydrophobic pockets within these targets, while the piperazine ring can interact with polar or charged residues, modulating the activity of the target protein.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Variations

Substituents on the Biphenyl Moiety
  • 1-((3′-(Benzo-1,4-dioxan-6-yl)-2′-chloro-3-methoxy-[1,1′-biphenyl]-4-yl)methyl)piperazine (8a) :
    • Features a chloro substituent at the 2′-position, a methoxy group at the 3-position, and a benzo-1,4-dioxan moiety at the 3′-position.
    • Lower synthetic yield (33.3%) compared to simpler analogs due to steric hindrance and multi-step purification .
  • 1-([1,1'-biphenyl]-4-yl)piperazine: Lacks the fluorine and methylene bridge, reducing lipophilicity (clogP ~2.5 vs. ~3.8 for the target compound). Used in adenosine analog synthesis for mycobacterial inhibition .
Piperazine Substitution Patterns
  • 1-(4-Fluorobenzyl)-4-(2-hydroxyethyl)piperazine :
    • Contains a 4-fluorobenzyl group and a hydroxyethyl side chain. Higher polarity (clogP ~1.9) due to the hydroxyl group, impacting blood-brain barrier permeability .
  • 1-Benzyl-4-(3-fluorobenzyl)piperazine: Dual benzyl substitution with fluorine at the 3-position. Exhibits enhanced rigidity compared to mono-benzylated analogs .

Functional Group Modifications

Compound Name Key Substituents clogP* Synthetic Yield Biological Relevance
Target Compound 3-Fluoro-biphenyl, methyl-piperazine ~3.8 Not reported Potential CNS activity (inferred)
1-(3-Chlorophenyl)piperazine () 3-Chlorophenyl ~2.9 High Serotonin receptor modulation
4-(4-Fluorobenzyl)piperazin-1-ylmethanone (16) Difluorophenyl ketone ~3.2 50% Tyrosine kinase inhibition
1-(4-Biphenylyl)ethanol () Biphenyl-ethanol ~3.5 Not reported Intermediate in antitumor agents

*clogP values estimated using ChemDraw or analogous tools.

Pharmacological and Physicochemical Properties

  • Biological Activity: Piperazine derivatives with 4-fluorobenzyl groups (e.g., ) show nanomolar affinity for tyrosine kinases, suggesting the target compound may share similar binding motifs. Biphenyl-piperazine hybrids () demonstrate antimycobacterial activity, though fluorine substitution’s role remains unexplored .

Key Research Findings

  • Fluorine Impact : Fluorine at the 3-position of biphenyl may reduce metabolic degradation compared to chloro or methoxy analogs, as seen in .
  • Stereoelectronic Effects : The electron-withdrawing fluorine atom could stabilize charge-transfer interactions in protein binding pockets, a feature exploited in kinase inhibitors .
  • Synthetic Challenges : Multi-substituted biphenyl-piperazines (e.g., ) require stringent purification (column chromatography, recrystallization), lowering yields compared to simpler derivatives .

Biological Activity

1-((3-Fluoro-[1,1'-biphenyl]-4-yl)methyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to consolidate existing research findings regarding its biological activity, including receptor interactions, pharmacodynamics, and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C16H20F2N2
  • Molecular Weight : 284.35 g/mol
  • SMILES Notation : Cc1ccc(cc1)C(c2ccccc2F)N1CCNCC1

This structure allows for interactions with various biological targets, notably in the central nervous system (CNS).

Biological Activity Overview

Research indicates that this compound exhibits significant activity against several biological targets:

1. Receptor Interactions

The compound has been studied for its interaction with various receptors:

  • Dopamine Receptors : It shows selective binding affinity towards dopamine receptors, particularly D2 and D3 subtypes. Preliminary studies suggest that it may act as a partial agonist at these receptors, impacting dopaminergic signaling pathways crucial for mood regulation and cognition .
  • Serotonin Receptors : The compound also interacts with serotonin receptors (5-HT), which are involved in mood and anxiety disorders. Its modulation of these receptors suggests potential applications in treating depression and anxiety .

2. Anticancer Activity

Recent studies have explored the anticancer properties of piperazine derivatives, including this compound. It has shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in breast and prostate cancer models .

Case Studies

Several case studies have highlighted the efficacy of this compound:

Case Study 1: Neuropharmacological Effects

A study investigated the neuropharmacological effects of this compound in animal models. Results indicated improvements in cognitive function and reduced anxiety-like behaviors when administered at specific dosages. Behavioral tests such as the elevated plus maze and Morris water maze were utilized to assess these effects .

Case Study 2: Cancer Cell Line Studies

In a controlled laboratory setting, the compound was tested against various human cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The results showed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .

Data Table: Biological Activity Summary

Biological TargetActivity DescriptionReference
D2/D3 Dopamine ReceptorsPartial agonist activity
Serotonin ReceptorsModulates serotonin pathways
Cancer Cell LinesCytotoxic effects on MCF-7 and PC-3 cells
Cognitive FunctionImproves performance in anxiety models

Q & A

Q. What are the standard synthetic routes for preparing 1-((3-fluoro-[1,1'-biphenyl]-4-yl)methyl)piperazine and its analogs?

Synthesis typically involves nucleophilic substitution and coupling reactions. For example:

  • Alkylation of Piperazine : Reacting 1-(3-fluoro-[1,1'-biphenyl]-4-yl)methanol with piperazine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF. Monitoring via TLC (hexane:ethyl acetate = 2:1) ensures completion .
  • Triazole Formation : Click chemistry using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl-substituted intermediates. Sodium ascorbate and CuSO₄·5H₂O are common catalysts, yielding regioselective 1,4-disubstituted triazoles .

Q. How are structural and purity analyses performed for this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry (e.g., biphenyl methyl protons at δ 3.4–3.6 ppm; piperazine protons at δ 2.4–3.2 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., C₁₈H₁₈F₃N₃O₂ requires m/z 365.1351) ensures molecular integrity .
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile:water gradient) assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. How does the substitution pattern on the piperazine ring influence biological activity?

  • Substituent Position : Methyl groups at the 4-position of piperazine enhance steric interactions with target proteins (e.g., PLpro in SARS-CoV-2), while 2- or 3-methyl groups reduce activity due to conformational strain .
  • Electron-Withdrawing Groups : Fluorine or nitro groups on the biphenyl moiety increase metabolic stability and receptor binding affinity (e.g., IC₅₀ values < 1 μM in anticancer assays) .

Q. SAR Table (Anticancer Activity) :

DerivativeSubstituent (R)IC₅₀ (μM)Target
7a4-Fluorophenyl0.89MDA-MB-231
7g3-Trifluoromethyl0.45HeLa
162,4-Difluorophenyl1.2A549

Q. How can conflicting data on cytotoxicity vs. toxicity be resolved in piperazine derivatives?

  • Toxicity Reduction : Beta-cyclodextrin inclusion complexes lower systemic toxicity but may reduce bioactivity due to hindered target interaction .
  • Dose Optimization : In vivo studies (e.g., murine models) show that LD₅₀ values correlate with alkyl chain length; shorter chains (C2–C4) balance efficacy and safety .

Q. Contradiction Analysis :

StudyObservationProposed Mechanism
Mokrov et al. (2019)High antiarrhythmic activity (EC₅₀ = 0.2 μM)Pi-pi stacking with cardiac ion channels
Sagar et al. (2020)Low cytotoxicity (IC₅₀ > 10 μM)Poor membrane permeability due to polar groups

Q. What computational methods validate target engagement for this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to serotonin receptors (5-HT₁₀, ΔG = −9.2 kcal/mol) or PLpro (docking score > 7.0) .
  • MD Simulations : GROMACS analysis (100 ns) reveals stable hydrogen bonds between the fluorophenyl group and residues like Glu167 in PLpro .

Q. Key Interaction Table (PLpro Inhibition) :

ResidueInteraction TypeDistance (Å)
Glu167Salt bridge (piperazine N–H)2.1
Tyr268Hydrophobic (biphenyl)3.5

Q. How are regioselectivity challenges addressed in triazole-linked derivatives?

  • Catalyst Tuning : Cu(I)/TBTA (tris(benzyltriazolylmethyl)amine) increases 1,4-selectivity (95:5 ratio) over Ru-catalyzed reactions .
  • Solvent Effects : DCM:H₂O (2:1) minimizes side reactions (e.g., alkyne dimerization), improving yield to >60% .

Q. What in vitro models are used to assess pharmacokinetic properties?

  • Microsomal Stability : Human liver microsomes (HLM) with NADPH cofactor quantify metabolic degradation (t₁/₂ = 45 min for 1-((3-F-biphenyl)methyl)piperazine) .
  • Caco-2 Permeability : Apparent permeability (Papp) > 1 × 10⁻⁶ cm/s indicates moderate oral bioavailability .

Q. How do structural modifications affect fluorescence properties for imaging studies?

  • Fluorophore Conjugation : Coupling with dansyl chloride (λₑₓ = 340 nm, λₑₘ = 525 nm) enables subcellular tracking in live cells .
  • Quenching Effects : Nitro groups reduce quantum yield (Φ = 0.15 vs. 0.45 for non-nitrated analogs) due to electron withdrawal .

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